N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Description
N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core. Its structure includes a 2,5-dimethylphenyl group attached to the amide nitrogen and a (4-methylphenoxy)methyl substituent at the 5-position of the furan ring.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-5-8-17(9-6-14)24-13-18-10-11-20(25-18)21(23)22-19-12-15(2)4-7-16(19)3/h4-12H,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDIEJSYYAEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the attachment of the substituted phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: The 2,5-dimethylphenyl group (common in the target compound and ’s naphthalene carboxamide) is associated with photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts . The 3,5-dimethylphenyl analog () exhibits higher lipophilicity due to the para-methoxy group, which may improve membrane permeability but reduce solubility compared to the target compound’s 4-methylphenoxy group .
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxymethyl substituent in introduces electron-withdrawing effects, enhancing PET inhibition compared to the target compound’s 4-methylphenoxymethyl group (electron-donating) . This aligns with ’s finding that electron-withdrawing substituents (e.g., fluorine) optimize PET-inhibiting activity .
Thermal Stability :
- Carboxamides with disubstituted phenyl groups (e.g., 2,5-dimethylphenyl) in exhibit melting points of 134–178°C, suggesting moderate thermal stability for the target compound .
Biological Activity
N-(2,5-Dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on the compound’s biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring, which is known for its biological activity, and a carboxamide functional group that can enhance solubility and bioavailability. The molecular formula is with a molecular weight of approximately 312.36 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring |
| Carboxamide Group | Enhances solubility and bioactivity |
| Dimethylphenyl Substituent | Contributes to hydrophobic interactions |
| Methylphenoxy Group | Potentially increases binding affinity |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenylamine with a furan-2-carboxylic acid derivative. The process may include various coupling agents to facilitate the formation of the carboxamide bond.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of furan-based compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins like Bcl-2 .
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Compounds with similar furan structures have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : Studies report that derivatives exhibit potent antibacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Studies
- Case Study on Antitumor Effects : A study involving a series of furan derivatives indicated that the introduction of methyl groups on the phenyl ring enhanced cytotoxicity against human glioblastoma cells. The compound's ability to disrupt cellular signaling pathways was highlighted as a key factor in its effectiveness .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives demonstrated that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
